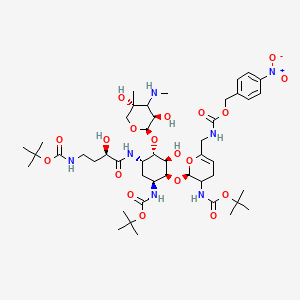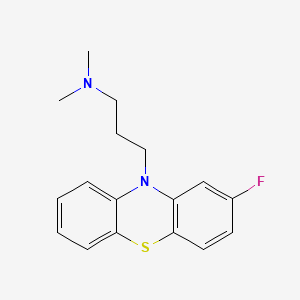
Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of a fluorine atom at the second position and a dimethylaminopropyl group at the tenth position of the phenothiazine core. Phenothiazine derivatives have been widely studied for their antipsychotic, antiemetic, and antihistaminic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- typically involves the following steps:
Nitration: The phenothiazine core is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group.
Fluorination: The amino group is then substituted with a fluorine atom using a suitable fluorinating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common reagents used include nitric acid for nitration, hydrogen gas for reduction, and fluorinating agents such as sulfur tetrafluoride.
Types of Reactions:
Oxidation: Phenothiazine derivatives can undergo oxidation
Properties
CAS No. |
3937-85-7 |
|---|---|
Molecular Formula |
C17H19FN2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-(2-fluorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H19FN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI Key |
NZBCOAOFWKDSTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


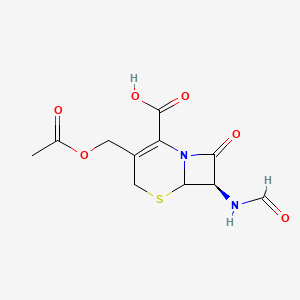
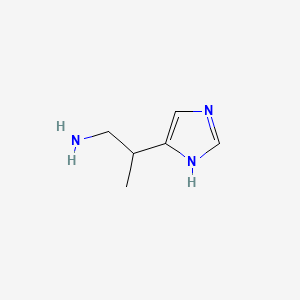
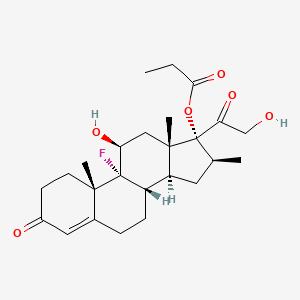

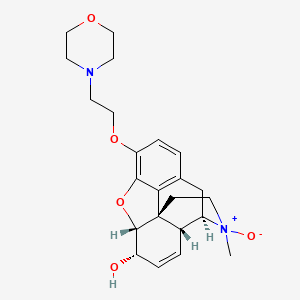
![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)
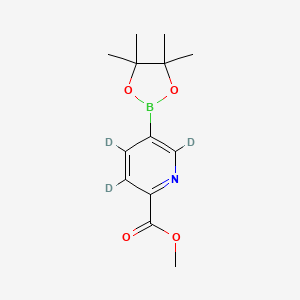
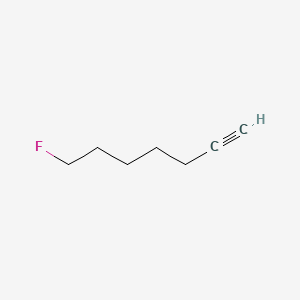
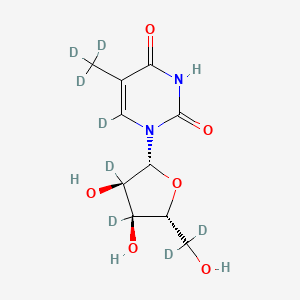
![3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13423870.png)
![17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL](/img/structure/B13423871.png)

